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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the immunological

recognition of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 266-274.

This conserved epitope is a critical target for cytotoxic T-lymphocyte (CTL) responses and a

key focus for the development of universal influenza vaccines. This document details the

underlying molecular pathways, experimental methodologies for its study, and quantitative data

related to its immunogenicity.

Core Concepts of NP(266-274) T-Cell Recognition
The influenza A virus nucleoprotein is an internal viral protein, making it a target for the cellular

immune system, specifically CD8+ cytotoxic T-lymphocytes. Unlike surface antigens like

hemagglutinin and neuraminidase, NP is highly conserved across different influenza A strains,

rendering it an attractive target for vaccines aimed at providing broad, cross-strain protection.

The specific peptide epitope NP(266-274), with the amino acid sequence ILRGSVAHK, is a

well-characterized HLA-A03-restricted epitope.[1][2] This means that for a T-cell to recognize

this epitope, it must be presented on the surface of an infected cell by the Major

Histocompatibility Complex (MHC) class I molecule HLA-A03.

Antigen Processing and Presentation Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12391109?utm_src=pdf-interest
https://www.medchemexpress.com/influenza-virus-np-266-274.html
https://cdn.stemcell.com/media/files/pis/10000010271-PIS_02.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The presentation of the NP(266-274) epitope to CD8+ T-cells follows the classical MHC class I

antigen processing pathway. This process is initiated within the cytoplasm of an influenza-

infected cell.
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Caption: MHC Class I presentation pathway for the influenza NP(266-274) epitope.

T-Cell Receptor Signaling Cascade
Recognition of the NP(266-274)-HLA-A*03 complex by a specific T-cell receptor (TCR) on a

CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation,

proliferation, and effector functions such as cytokine release and target cell lysis.
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T-Cell Receptor Signaling upon NP(266-274) Recognition
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Caption: Simplified T-cell receptor signaling cascade upon epitope recognition.
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Experimental Protocols
The following sections detail standardized protocols for the detection and quantification of T-cell

responses to the influenza NP(266-274) epitope.

IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying

the frequency of cytokine-secreting cells at the single-cell level.[3][4]

Objective: To determine the number of NP(266-274)-specific, IFN-γ-producing T-cells in a

peripheral blood mononuclear cell (PBMC) population.

Materials:

96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody

Human PBMCs isolated from whole blood

Influenza NP(266-274) peptide (ILRGSVAHK), purity >95%

Negative control peptide (e.g., an irrelevant HLA-A*03 binding peptide)

Positive control (e.g., Phytohemagglutinin (PHA))

Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-

streptomycin)

Recombinant human IL-2

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP)

BCIP/NBT substrate

ELISpot plate reader

Procedure:
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Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, wash five

times with sterile PBS, and then coat with anti-human IFN-γ antibody overnight at 4°C. Wash

the plate and block with complete RPMI-1640 for 2 hours at 37°C.

Cell Plating: Add 2 x 10^5 PBMCs per well in 100 µL of complete RPMI-1640 medium.

Peptide Stimulation: Add 100 µL of the NP(266-274) peptide to the respective wells at a final

concentration of 1-10 µg/mL. Add negative control peptide and positive control (PHA) to

separate wells.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate six times with PBST.

Add streptavidin-AP and incubate for 1 hour at room temperature.

Wash the plate six times with PBST.

Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge (10-30

minutes).

Stop the reaction by washing with distilled water.

Analysis: Allow the plate to dry completely. Count the number of spot-forming units (SFUs) in

each well using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS coupled with flow cytometry allows for the simultaneous quantification and phenotyping of

antigen-specific T-cells.[5][6][7]
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Objective: To identify and quantify NP(266-274)-specific CD8+ T-cells that produce IFN-γ upon

stimulation.

Materials:

Human PBMCs

Influenza NP(266-274) peptide

Brefeldin A

Anti-CD3 and Anti-CD28 antibodies (co-stimulation)

Fluorescently conjugated antibodies: Anti-CD3, Anti-CD8, Anti-IFN-γ, and a viability dye.

FACS buffer (PBS with 2% FBS)

Fixation/Permeabilization buffer

Flow cytometer

Procedure:

Cell Stimulation:

Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640.

Add NP(266-274) peptide (1-10 µg/mL), anti-CD28 (1 µg/mL), and Brefeldin A (10 µg/mL).

Include an unstimulated control and a positive control (e.g., SEB or anti-CD3/CD28).

Incubate for 6 hours at 37°C, 5% CO2.

Surface Staining:

Wash cells with FACS buffer.

Stain with viability dye according to the manufacturer's protocol.
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Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

Wash cells twice with FACS buffer.

Fixation and Permeabilization:

Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature in the

dark.

Wash cells with permeabilization buffer.

Intracellular Staining:

Resuspend cells in permeabilization buffer containing anti-IFN-γ antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash cells twice with permeabilization buffer.

Acquisition and Analysis:

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

Analyze the data using appropriate software, gating on live, singlet, CD3+, CD8+

lymphocytes to determine the percentage of IFN-γ+ cells.
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Caption: Experimental workflow for intracellular cytokine staining by flow cytometry.

Quantitative Data Presentation
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The following tables summarize representative quantitative data for T-cell responses to

influenza NP. While specific data for the NP(266-274) epitope is not always reported in

isolation, these tables provide an expected range of responses based on studies of NP-specific

T-cells.

Table 1: IFN-γ ELISpot Responses to Influenza NP Peptides

Donor Group Antigen
Mean Spot Forming
Units (SFU) / 10^6
PBMCs

Standard Deviation

Healthy Adults (pre-

existing immunity)
NP Peptide Pool 150 ± 50

Healthy Adults (pre-

existing immunity)
NP(266-274) Peptide 75 ± 30

Unexposed Controls NP(266-274) Peptide < 10 ± 5

Note: Data are illustrative and compiled from typical results seen in influenza T-cell immunology

studies. Actual results will vary based on donor HLA type, prior influenza exposure, and

experimental conditions.

Table 2: Flow Cytometry Analysis of NP-Specific CD8+ T-Cells

Donor Group Stimulation
% of CD8+ T-cells
expressing IFN-γ

Standard Deviation

Healthy Adults (pre-

existing immunity)
NP(266-274) Peptide 0.5% ± 0.2%

Healthy Adults (pre-

existing immunity)
Unstimulated < 0.05% ± 0.02%

Unexposed Controls NP(266-274) Peptide < 0.05% ± 0.02%

Note: Data are representative of expected frequencies of antigen-specific CD8+ T-cells in

healthy, previously exposed individuals.
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Conclusion
The influenza NP(266-274) epitope is a key target of the cellular immune response to influenza

A virus. Its conserved nature makes it a valuable component of next-generation universal

influenza vaccines. The experimental protocols detailed in this guide provide robust and

reproducible methods for the quantification and characterization of T-cell responses to this

epitope. The provided quantitative data serves as a benchmark for researchers in the field. A

thorough understanding of the T-cell recognition of this and other conserved epitopes is

paramount for the successful development of novel and broadly protective influenza

immunotherapies and vaccines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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